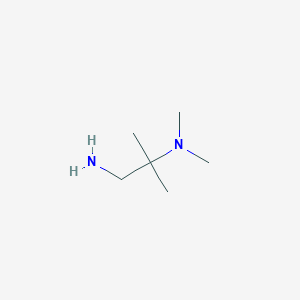

N2,N2,2-三甲基丙烷-1,2-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

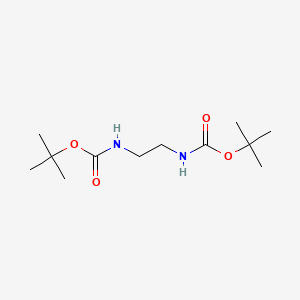

N2,N2,2-Trimethylpropane-1,2-diamine is a chemical compound that falls under the category of 1,2-diamines, which are characterized by having two nitrogen atoms separated by two carbon atoms. These compounds are known for their broad spectrum of biological activity and are found in many important compounds, including pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of diamines, including those similar to N2,N2,2-Trimethylpropane-1,2-diamine, is a topic of significant interest due to their applications in various fields. A novel strategy for synthesizing orthogonally protected diamines through nitrogen-directed diazidation of alkenes, cyclopropanes, and cyclobutanes has been reported. This method utilizes copper thiophene-2-carboxylate as a catalyst and allows for the formation of 1,2-, 1,3-, and 1,4-diamines with protected amino groups . Additionally, N-[bis(trimethylsilyl)methyl]-1,2- and 1,3-diamines have been prepared from bis-imination reactions followed by reduction or from cyanoethylation followed by reduction of the nitrile group .

Molecular Structure Analysis

The molecular structure of diamine compounds can be quite variable. For instance, nickel(II) complexes with N1-isopropyl-2-methyl-1,2-propanediamine have been shown to exhibit different geometries, ranging from square planar to distorted trigonal bipyramidal and trans octahedral, depending on the specific complex . Similarly, the crystal structure of cis-di-isothiocyanatobis(N-methylpropane-1,3-diamine)nickel(II) revealed nearly octahedral coordination with cis-positioned thiocyanate groups .

Chemical Reactions Analysis

Diamines participate in various chemical reactions, including cycloadditions and complexation. For example, N-Methylidene[bis(trimethylsilyl)methyl]amine has been used as a stable methanimine synthon in [2 + 2] cycloadditions with ketenes to produce β-lactams . In the context of complexation, nickel(II) iodide complexes with ethane-1,2-diamine and its derivatives have been synthesized and characterized, demonstrating different geometries and phase transitions upon heating .

Physical and Chemical Properties Analysis

The physical and chemical properties of diamines are influenced by their molecular structure and substituents. For instance, the stability of transition metal complexes with diamines can vary significantly, as seen in the study of 3,3,3-Trifluoro-N'-(3-trifluoromethylphenyl)-1,2-propanediamine and its derivatives. The stability constants of these complexes were determined, showing that the aliphatic amino group can be protonated in aqueous solutions, while the aromatic amino group remains unprotonated even in highly concentrated HCl . Additionally, the antibacterial activity of certain diamines has been investigated, with some compounds showing moderate activity .

科学研究应用

二胺的合成

二胺是合成农用化学品、药物和有机材料的基本构建块。一种新策略可以利用烯烃、环丙烷和环丁烷的氮导向重氮化反应,获得作为正交保护二胺的1,2、1,3和1,4酰胺叠氮化物。该方法涉及使用噻吩-2-羧酸铜(CuTc)作为催化剂,并导致形成氨基作为酰胺/氨基甲酸酯和叠氮化物正交保护的二胺 (王等人,2021).

金属催化的二胺化反应

1,2-二胺结构单元存在于许多具有有趣生物活性的天然产物和许多重要的药物中,是合成化学家极具吸引力的目标。金属催化的二胺化反应及其不对称变体的最新进展表明,这些结构未来很可能在构建天然产物和药物分子中得到广泛应用 (Cardona & Goti, 2009).

纳米金刚石的共价功能化

原始纳米金刚石(ND)可以使用基于ND表面羧基热活化的无溶剂方法,与1,12-二氨基十二烷(DAD)和聚(乙二醇)二胺(PEGDA)等胺共价官能化。该过程导致功能化样品的亲脂性增加,并引入了改变ND的质谱和热脱附曲线的有机官能团 (Basiuk等人,2013).

聚羟基氨基甲酸酯的合成

通过环状碳酸酯和二胺(包括三羟甲基丙烷三碳酸酯和与EDR148二胺共聚的聚丙烯氧化物双碳酸酯)的高转化率逐步增长聚合,在室温下合成可持续的无异氰酸酯聚氨酯泡沫,引入了一种创新的方法来创建聚羟基氨基甲酸酯(PHU)泡沫。该方法使用聚(甲基氢硅氧烷)作为发泡剂,通过与二胺反应使NIPU发泡,从而形成具有独特机械和热绝缘性能的泡沫 (Cornille等人,2016).

安全和危害

“N2,N2,2-Trimethylpropane-1,2-diamine” may be harmful by inhalation, in contact with skin, and if swallowed . It may cause irritation or burns to skin and eyes . Vapors may cause dizziness or suffocation . In case of contact with skin or eyes, it is recommended to wash with copious amounts of water and seek medical attention if irritation persists .

属性

IUPAC Name |

2-N,2-N,2-trimethylpropane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c1-6(2,5-7)8(3)4/h5,7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKZCRWFNSBIBEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80429356 |

Source

|

| Record name | N~2~,N~2~,2-Trimethylpropane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2,N2,2-Trimethylpropane-1,2-diamine | |

CAS RN |

76936-44-2 |

Source

|

| Record name | N~2~,N~2~,2-Trimethylpropane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-amino-2-methylpropan-2-yl)dimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-[(E)-2-nitroethenyl]phenyl]acetamide](/img/structure/B1336864.png)

![4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B1336878.png)